1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine
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Overview
Description
1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine typically involves the reaction of piperidine with benzyl chloride and cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Benzyl chloride, cyclohexylmethylamine; basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may act as an agonist or antagonist at certain receptor sites .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine but lacks the benzyl and cyclohexyl groups.
Cyclohexylamine: Contains the cyclohexyl group but lacks the piperidine ring.
Benzylamine: Contains the benzyl group but lacks the piperidine and cyclohexyl groups
Uniqueness
This compound is unique due to its specific combination of benzyl, cyclohexyl, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-20(18-10-6-3-7-11-18)19-12-14-21(15-13-19)16-17-8-4-2-5-9-17/h2,4-5,8-9,18-19H,3,6-7,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCTVBIIKAPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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